- N-(Phenylselenomethyl)phthalimide as new reagent for mild protection of alcohols as Pim-ethers, Tetrahedron Letters, 2012, 53(22), 2709-2711
Cas no 94022-96-5 (2-(Trifluoromethyl)phenethyl alcohol)
2-(Trifluoromethyl)phenethyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol,2-(trifluoromethyl)-
- 2-(Trifluoromethyl)phenethyl alcohol
- 2-[2-(trifluoromethyl)phenyl]ethanol
- o-(Trifluoromethyl)phenethyl Alcohol
- (2-trifluoromethyl)-phenylethanol
- 2-(2-(trifluoromethyl)phenyl)ethanol
- 2-[1-(trifluoromethyl)phenyl]ethanol
- 2-[2-(trifluoromethyl)phenyl]ethan-1-ol
- 2-(2-Trifluoromethylphenyl)ethanol
- 2-(trifluoromethyl)phenethylalcohol
- 2-trifluoromethylphenethyl alcohol
- Benzeneethanol, 2-(trifluoromethyl)-
- DBKIEXOOUXQPGC-UHFFFAOYSA-N
- 2-(4-trifluoro
- 2-(Trifluoromethyl)benzeneethanol (ACI)
- FS-4029
- DTXCID00162778
- AKOS009156846
- 2-(Trifluoromethyl)phenethyl alcohol, 97%
- SCHEMBL979275
- STL556652
- Z1020784194
- UNII-DU7HKC4H9L
- MFCD00003540
- BBL102844
- DB-015977
- SY062578
- CK2457
- EN300-70108
- DTXSID00240287
- 2-(4-trifluoromethyl)phenyl ethanol
- 2-(TRIFLUOROMETHYL)BENZENEETHANOL
- NS00064506
- 94022-96-5
- CS-W004141
- 2-(TTRIFLUOROMETHYL)PHENETHYL ALCOHOL
- 2-(2-trifluoromethyl-phenyl)-ethanol
- EINECS 301-591-0
- DU7HKC4H9L
-
- MDL: MFCD00003540
- Inchi: 1S/C9H9F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2
- InChI Key: DBKIEXOOUXQPGC-UHFFFAOYSA-N
- SMILES: FC(C1C(CCO)=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 190.06100
- Monoisotopic Mass: 190.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
Experimental Properties
- Color/Form: liquid
- Density: 1.197 g/mL at 25 °C(lit.)
- Melting Point: −3-−2 °C (lit.)
- Boiling Point: 184-186 °C(lit.)
- Flash Point: Degrees Fahrenheit:217.4°F
Degrees Celsius:103°C - Refractive Index: n20/D 1.47(lit.)
- PSA: 20.23000
- LogP: 2.24020
- Solubility: Not available
2-(Trifluoromethyl)phenethyl alcohol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2-(Trifluoromethyl)phenethyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009371-1g |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 95% | 1g |
£17.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OW697-5g |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 98% | 5g |
625.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OW697-200mg |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 98% | 200mg |
60.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OW697-1g |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 98% | 1g |
201.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T858134-5g |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 98% | 5g |
417.60 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 235288-5G |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 97% | 5G |
¥611.23 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68160-1g |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 97% | 1g |
¥44.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68160-5g |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 97% | 5g |
¥169.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68160-25g |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 25g |
¥1606.0 | 2021-09-07 | ||
| Fluorochem | 009371-5g |
2-(Trifluoromethyl)phenethyl alcohol |
94022-96-5 | 95% | 5g |
£47.00 | 2022-03-01 |
2-(Trifluoromethyl)phenethyl alcohol Production Method
Production Method 1
Production Method 2
- Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain, Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1460-1471
Production Method 3
1.2 5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ; 0 °C
1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Regioselective hydroboration-oxidation and -amination of fluoro-substituted styrenes, Journal of Fluorine Chemistry, 2006, 127(9), 1252-1255
Production Method 4
- Direct Ruthenium-catalyzed Hydrogenation of Carboxylic Acids to Alcohols, Angewandte Chemie, 2015, 54(36), 10596-10599
Production Method 5
1.2 Solvents: Propyl ether ; -5 °C; 10 h, 35 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, < 20 °C
- Process for preparation of (trifluoromethylphenyl)ethanol by Grignard reaction, China, , ,
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
- Antiproliferative activity and SARs of caffeic acid esters with mono-substituted phenylethanols moiety, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 131-134
Production Method 7
1.2 Catalysts: Chlorotrimethylsilane ; reflux; rt
1.3 Solvents: Tetrahydrofuran ; 2 h, 70 °C; 70 °C → rt
1.4 rt; 6 h, 70 °C
- Nucleophilic addition of arylmethylzinc reagents (ArCH2ZnCl) to formaldehyde: An easy access to 2-(hetero)arylethyl alcohols, Synthetic Communications, 2017, 47(10), 968-974
2-(Trifluoromethyl)phenethyl alcohol Raw materials
- 2-Bromobenzotrifluoride
- 2-(Trifluoromethyl)phenylacetic Acid
- 2-Trifluoromethylbenzyl Chloride
- Ethylene Oxide
- 2-(Trifluoromethyl)styrene
2-(Trifluoromethyl)phenethyl alcohol Preparation Products
2-(Trifluoromethyl)phenethyl alcohol Suppliers
2-(Trifluoromethyl)phenethyl alcohol Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-(Trifluoromethyl)phenethyl alcohol
2-(Trifluoromethyl)phenethyl Alcohol: A Comprehensive Overview
2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique trifluoromethyl group and aromatic structure, has garnered significant attention due to its potential in various research and industrial settings.
The molecular formula of 2-(Trifluoromethyl)phenethyl alcohol is C9H9F3O, and it has a molecular weight of approximately 198.16 g/mol. The presence of the trifluoromethyl group imparts unique chemical properties to this compound, making it an attractive candidate for a variety of applications. Recent studies have highlighted its potential in areas such as drug discovery, materials science, and synthetic chemistry.
In the realm of drug discovery, 2-(Trifluoromethyl)phenethyl alcohol has shown promise as a lead compound for the development of novel therapeutic agents. Its ability to modulate specific biological pathways and interact with target proteins makes it a valuable tool in the design of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-(Trifluoromethyl)phenethyl alcohol exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding underscores the potential of this compound in addressing emerging viral threats.
Beyond its pharmaceutical applications, 2-(Trifluoromethyl)phenethyl alcohol has also found utility in materials science. The trifluoromethyl group contributes to the compound's hydrophobicity and chemical stability, making it suitable for use in the synthesis of advanced materials. Researchers at the University of California, Berkeley, have explored the use of 2-(Trifluoromethyl)phenethyl alcohol as a building block for creating self-assembling monolayers (SAMs) on various surfaces. These SAMs have shown excellent performance in applications such as surface modification, catalysis, and sensor development.
In synthetic chemistry, 2-(Trifluoromethyl)phenethyl alcohol serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and functional group versatility make it an ideal starting material for a wide range of chemical transformations. For example, a recent study published in Organic Letters demonstrated that 2-(Trifluoromethyl)phenethyl alcohol could be efficiently converted into various fluorinated derivatives using mild reaction conditions. These derivatives have found applications in fields such as agrochemicals and polymer science.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the environmental fate and toxicity of 2-(Trifluoromethyl)phenethyl alcohol have shown that it exhibits low toxicity to aquatic organisms and degrades rapidly under environmental conditions. This favorable environmental profile makes it an attractive choice for sustainable chemical processes.
In conclusion, 2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties and versatile applications make it an important molecule for ongoing research and development efforts. As new studies continue to uncover its potential uses and benefits, this compound is likely to play an increasingly prominent role in advancing scientific knowledge and technological innovation.
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